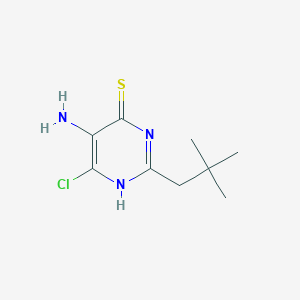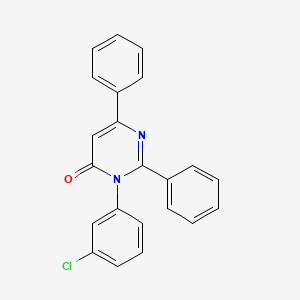
3-(3-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with chlorophenyl and diphenyl groups
Méthodes De Préparation
The synthesis of 3-(3-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one typically involves the condensation of appropriate aromatic aldehydes with urea or thiourea under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
3-(3-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrimidine derivatives with potential biological activities.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 3-(3-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. For example, it may inhibit specific enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells. The pathways involved often include the activation of stress response proteins and the modulation of gene expression.
Comparaison Avec Des Composés Similaires
3-(3-Chlorophenyl)-2,6-diphenylpyrimidin-4(3H)-one can be compared with other similar compounds such as:
3-(3-Chlorophenyl)-2,6-diphenylpyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
3-(3-Chlorophenyl)-2,6-diphenylpyridazine: Contains a pyridazine ring, which has different electronic properties compared to pyrimidine.
3-(3-Chlorophenyl)-2,6-diphenylpyrazine: Features a pyrazine ring, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrimidine ring, which can confer distinct biological activities and chemical reactivity compared to its analogs .
Propriétés
Numéro CAS |
89069-80-7 |
|---|---|
Formule moléculaire |
C22H15ClN2O |
Poids moléculaire |
358.8 g/mol |
Nom IUPAC |
3-(3-chlorophenyl)-2,6-diphenylpyrimidin-4-one |
InChI |
InChI=1S/C22H15ClN2O/c23-18-12-7-13-19(14-18)25-21(26)15-20(16-8-3-1-4-9-16)24-22(25)17-10-5-2-6-11-17/h1-15H |
Clé InChI |
ACPWPRAWILXCNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)N(C(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


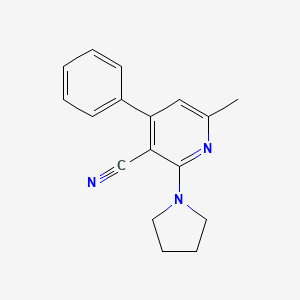
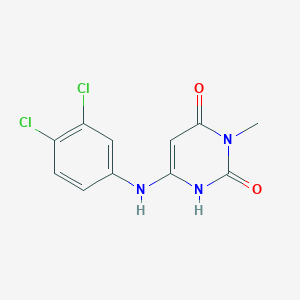
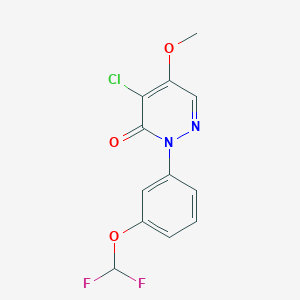
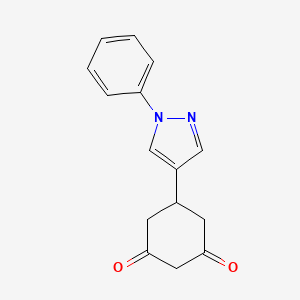
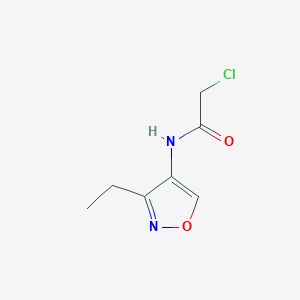
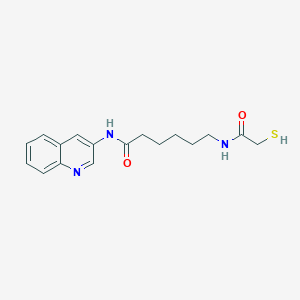

![2-(1-((5,7-Difluorobenzo[d]thiazol-2-yl)methyl)-4,5-dimethyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid](/img/structure/B15212576.png)
![6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B15212580.png)
![Cyclohepta[b]pyrrole-3-carboxylic acid, 2-chloro-, ethyl ester](/img/structure/B15212589.png)
